molecular formula C23H22BrClN4 B10917975 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10917975
M. Wt: 469.8 g/mol
InChI Key: SWJQWYSNAJGDQM-UHFFFAOYSA-N
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Description

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine, chlorine, and multiple methyl groups, making it a highly substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions to form the pyrazole ring.

    Introduction of Substituents: Subsequent steps involve the introduction of bromine, chlorine, and methyl groups through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) and chlorine (Cl2) are used under controlled conditions to achieve selective substitution.

    Final Assembly: The final step involves the coupling of the substituted pyrazole with other aromatic compounds, using reagents like palladium catalysts in cross-coupling reactions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Bromine (Br2), chlorine (Cl2), palladium catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-diazole: Another pyrazole derivative with similar structural features but different substituents.

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, similar to pyrazoles but with different chemical properties.

    Triazole: A heterocyclic compound with three nitrogen atoms, often compared with pyrazoles due to their similar ring structure.

Uniqueness

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its high degree of substitution and the presence of both bromine and chlorine atoms make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H22BrClN4

Molecular Weight

469.8 g/mol

IUPAC Name

1-[[4-bromo-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C23H22BrClN4/c1-14-5-9-18(10-6-14)22-20(24)23(19-11-7-15(2)8-12-19)29(27-22)13-28-17(4)21(25)16(3)26-28/h5-12H,13H2,1-4H3

InChI Key

SWJQWYSNAJGDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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